Cas no 1303890-63-2 (methyl 5-carbamothioylpyridine-2-carboxylate)
methyl 5-carbamothioylpyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-carbamothioylpyridine-2-carboxylate
- methyl5-carbamothioylpyridine-2-carboxylate
- 2-Pyridinecarboxylic acid, 5-(aminothioxomethyl)-, methyl ester
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- MDL: MFCD18089656
- Inchi: 1S/C8H8N2O2S/c1-12-8(11)6-3-2-5(4-10-6)7(9)13/h2-4H,1H3,(H2,9,13)
- InChI Key: IOOKWWPTQZJRSY-UHFFFAOYSA-N
- SMILES: S=C(C1=CN=C(C(=O)OC)C=C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 220
- XLogP3: 0.5
- Topological Polar Surface Area: 97.3
methyl 5-carbamothioylpyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-90090-0.05g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 0.05g |
$293.0 | 2023-09-01 | |
| Enamine | EN300-90090-0.1g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 0.1g |
$437.0 | 2023-09-01 | |
| Enamine | EN300-90090-0.25g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 0.25g |
$623.0 | 2023-09-01 | |
| Enamine | EN300-90090-0.5g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 0.5g |
$980.0 | 2023-09-01 | |
| Enamine | EN300-90090-1.0g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 1.0g |
$1256.0 | 2023-02-11 | |
| Enamine | EN300-90090-2.5g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 2.5g |
$2464.0 | 2023-09-01 | |
| Enamine | EN300-90090-5.0g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 5.0g |
$3645.0 | 2023-02-11 | |
| Enamine | EN300-90090-10.0g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 10.0g |
$5405.0 | 2023-02-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01088419-1g |
Methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 1g |
¥3717.0 | 2023-04-03 | |
| Enamine | EN300-90090-1g |
methyl 5-carbamothioylpyridine-2-carboxylate |
1303890-63-2 | 95% | 1g |
$1256.0 | 2023-09-01 |
methyl 5-carbamothioylpyridine-2-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on methyl 5-carbamothioylpyridine-2-carboxylate
Methyl 5-Carbamothioylpyridine-2-Carboxylate: A Versatile Compound in Modern Pharmaceutical Research
Methyl 5-carbamothioylpyridine-2-carboxylate is a novel organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the CAS number 1303890-63-2, is characterized by its pyridine ring core functionalized with a carbamothioyl group and a carboxylate moiety. The presence of these functional groups imparts distinct chemical properties, making it a promising candidate for drug development and biochemical research. Recent studies have highlighted its potential applications in modulating biological pathways and its role as a synthetic intermediate in the design of therapeutics.
Methyl 5-carbamothioylpyridine-2-carboxylate belongs to the class of heterocyclic compounds, which are widely utilized in medicinal chemistry due to their ability to interact with biological targets. The pyridine ring, a six-membered aromatic system, provides a rigid scaffold that can be further modified to enhance pharmacological activity. The carbamothioyl group, which consists of a carbamoyl and a thiourea moiety, introduces sulfur atoms into the molecule, potentially enhancing its reactivity and biological activity. The carboxylate functionality, on the other hand, contributes to the compound's solubility and its ability to form hydrogen bonds with biomolecules.
Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties of methyl 5-carbamothioylpyridine-2-carboxylate with high accuracy. For instance, molecular docking studies have revealed its potential to bind to specific protein targets, such as kinases and enzymes involved in inflammatory responses. These findings align with experimental data from in vitro assays, which demonstrated the compound's ability to inhibit certain enzymatic activities. Such insights underscore the importance of methyl 5-carbamothioylpyridine-2-carboxylate as a lead compound in the development of targeted therapies.
The synthesis of methyl 5-carbamothioylpyridine-2-carboxylate typically involves multi-step organic reactions, often starting with the condensation of pyridine derivatives with thiocarbamoyl compounds. This process requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure the formation of the desired product. Recent literature has reported the use of microwave-assisted synthesis and green chemistry methodologies to improve the efficiency and sustainability of the reaction. These approaches not only reduce the environmental impact but also enhance the scalability of the synthesis, which is critical for industrial applications.
One of the most exciting areas of research involving methyl 5-carbamothioylpyridine-2-carboxylate is its potential role in anti-inflammatory and anti-cancer therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against COX-2, a key enzyme involved in the production of pro-inflammatory mediators. This property makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, preliminary studies suggest that methyl 5-carbamothioylpyridine-2-carboxylate may induce apoptosis in cancer cells, highlighting its potential as an anti-neoplastic agent.
Another area of interest is the application of methyl 5-carbamothioylpyridine-2-carboxylate in the design of prodrugs. Prodrug strategies are widely used to improve the bioavailability and reduce the toxicity of active pharmaceutical ingredients. The carboxylate group in methyl 5-carbamothioylpyridine-2-carboxylate can be modified to create prodrugs that are activated at the target site, thereby minimizing systemic side effects. For example, a 2024 study in Drug Discovery Today explored the use of this compound as a precursor for the development of targeted drug delivery systems, demonstrating its potential in enhancing therapeutic efficacy.
The pharmacokinetic profile of methyl 5-carbamothioylpyridine-2-carboxylate is another critical aspect of its potential therapeutic applications. Research into its absorption, distribution, metabolism, and excretion (ADME) properties has revealed that the compound exhibits favorable solubility and permeability characteristics. These properties are essential for ensuring that the drug reaches its target site in sufficient concentrations. Moreover, the presence of the carbamothioyl group may influence its metabolic stability, potentially extending its half-life in the body.
Despite its promising properties, the development of methyl 5-carbamothioylpyridine-2-carboxylate as a therapeutic agent faces several challenges. One of the primary obstacles is the optimization of its chemical structure to enhance potency and selectivity. While the compound shows activity against multiple targets, further studies are needed to determine its specificity for particular biological pathways. Additionally, the potential for adverse effects, such as toxicity or off-target interactions, must be thoroughly evaluated through preclinical and clinical trials.
In conclusion, methyl 5-carbamothioylpyridine-2-carboxylate represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure and functional groups offer a versatile platform for the development of new therapeutics. As research in this area continues to evolve, the compound's potential applications in anti-inflammatory, anti-cancer, and prodrug strategies are likely to expand. The ongoing exploration of its chemical properties and biological activities will undoubtedly contribute to the discovery of innovative treatments for various diseases.
For further information on the synthesis, characterization, and biological activities of methyl 5-carbamothioylpyridine-2-carboxylate, researchers are encouraged to consult recent publications in the fields of medicinal chemistry, pharmacology, and drug discovery. Collaboration between academia and industry will be crucial in translating these findings into practical therapeutic solutions.
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